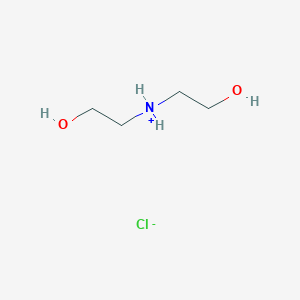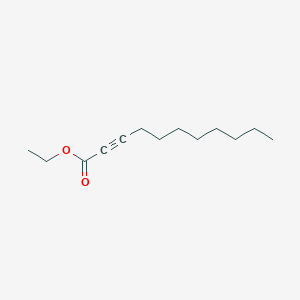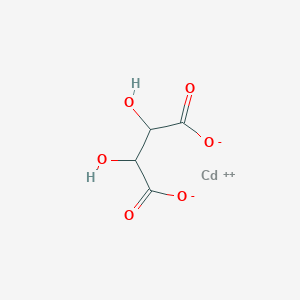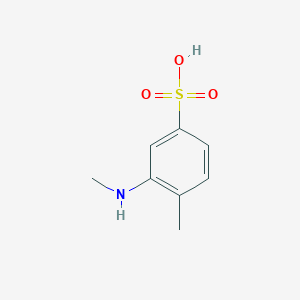
2-(Methylamino)toluene-4-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)toluene-4-sulphonic acid, also known as MTS, is a sulfonated compound that is widely used in scientific research. MTS is a versatile molecule that can be used in a variety of applications, including biochemistry, cell biology, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)toluene-4-sulphonic acid is not fully understood. It is believed that 2-(Methylamino)toluene-4-sulphonic acid reacts with cysteine residues in proteins, leading to the formation of disulfide bonds. This can result in changes in protein conformation and function. 2-(Methylamino)toluene-4-sulphonic acid has also been shown to have antioxidant properties, which may contribute to its biological effects.
Efectos Bioquímicos Y Fisiológicos
2-(Methylamino)toluene-4-sulphonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate ion channels, including potassium and calcium channels. 2-(Methylamino)toluene-4-sulphonic acid has also been shown to inhibit the activity of proteases and phosphatases. In addition, 2-(Methylamino)toluene-4-sulphonic acid has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Methylamino)toluene-4-sulphonic acid in lab experiments is its versatility. 2-(Methylamino)toluene-4-sulphonic acid can be used in a variety of applications, including protein labeling and fluorescent imaging. 2-(Methylamino)toluene-4-sulphonic acid is also relatively stable and can be stored for extended periods of time. However, there are also limitations to the use of 2-(Methylamino)toluene-4-sulphonic acid. 2-(Methylamino)toluene-4-sulphonic acid can react with other amino acids in proteins, leading to nonspecific labeling. In addition, 2-(Methylamino)toluene-4-sulphonic acid can be toxic to cells at high concentrations.
Direcciones Futuras
There are many future directions for the use of 2-(Methylamino)toluene-4-sulphonic acid in scientific research. One area of interest is the development of new labeling techniques that are more specific and less toxic. Another area of interest is the use of 2-(Methylamino)toluene-4-sulphonic acid as a therapeutic agent. 2-(Methylamino)toluene-4-sulphonic acid has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. Overall, the versatility and potential therapeutic applications of 2-(Methylamino)toluene-4-sulphonic acid make it an important molecule in scientific research.
Métodos De Síntesis
The synthesis of 2-(Methylamino)toluene-4-sulphonic acid involves the reaction of 2-methyl-4-nitrotoluene with sodium sulfite and sodium dithionite. This reaction results in the reduction of the nitro group to an amino group and the formation of the sulfonic acid group. The reaction is typically carried out in an aqueous solution and requires careful control of the pH and temperature.
Aplicaciones Científicas De Investigación
2-(Methylamino)toluene-4-sulphonic acid has a wide range of applications in scientific research. It is commonly used as a labeling reagent for proteins and peptides. 2-(Methylamino)toluene-4-sulphonic acid can be attached to cysteine residues in proteins, allowing for the study of protein-protein interactions and protein folding. 2-(Methylamino)toluene-4-sulphonic acid can also be used as a fluorescent probe for the detection of reactive oxygen species in cells.
Propiedades
Número CAS |
14338-01-3 |
|---|---|
Nombre del producto |
2-(Methylamino)toluene-4-sulphonic acid |
Fórmula molecular |
C8H11NO3S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
4-methyl-3-(methylamino)benzenesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-6-3-4-7(13(10,11)12)5-8(6)9-2/h3-5,9H,1-2H3,(H,10,11,12) |
Clave InChI |
JGRPAFZFWIYCMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)NC |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)O)NC |
Otros números CAS |
14338-01-3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



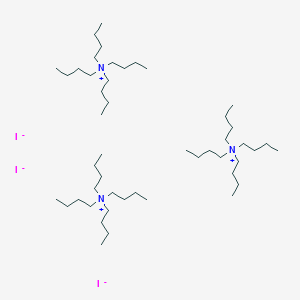
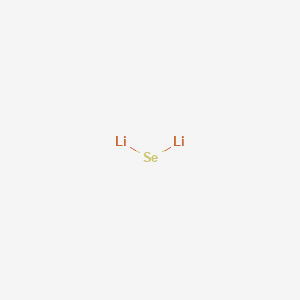
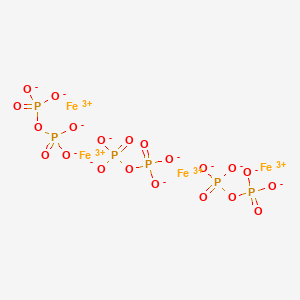
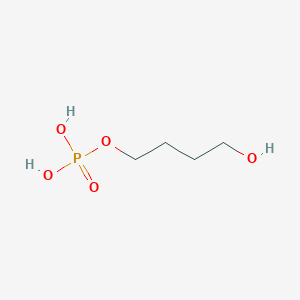
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)

![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)

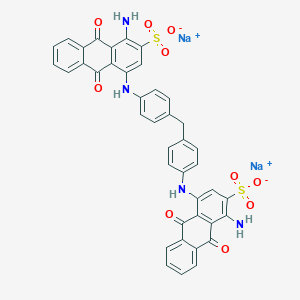
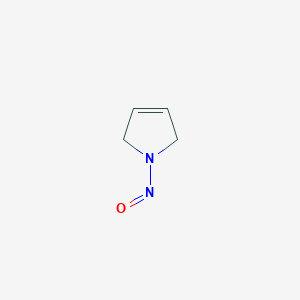
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)
